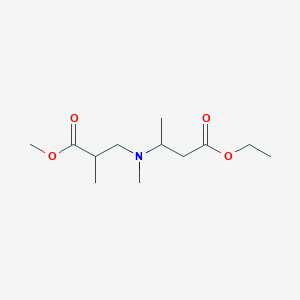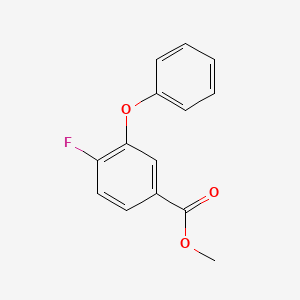
Methyl 4-fluoro-3-phenoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluoro-3-phenoxybenzoate is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-phenoxybenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. In this case, 4-fluorophenylboronic acid and 3-phenoxybenzoyl chloride can be used as starting materials .
The reaction conditions for the Suzuki-Miyaura coupling include:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene or ethanol)
- Temperature: 80-100°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-fluoro-3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-fluoro-3-phenoxybenzoic acid
Reduction: 4-fluoro-3-phenoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluoro-3-phenoxybenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-fluoro-3-phenoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of 3-phenoxybenzoic acid have been shown to activate peroxisome proliferator-activated receptor γ (PPARγ) and inhibit protein glycation . These interactions can modulate metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-fluoro-3-phenoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-fluorobenzoate: Lacks the phenoxy group, resulting in different chemical and biological properties.
Methyl 3-phenoxybenzoate:
4-fluoro-3-phenoxybenzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The uniqueness of this compound lies in the combination of the fluorine atom and the phenoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117252-08-1 |
|---|---|
Molekularformel |
C14H11FO3 |
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
methyl 4-fluoro-3-phenoxybenzoate |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
JYKULQBXNKHHEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
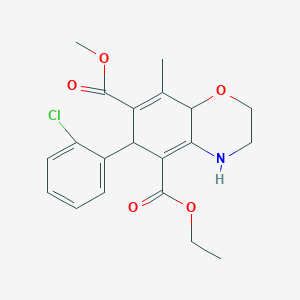
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
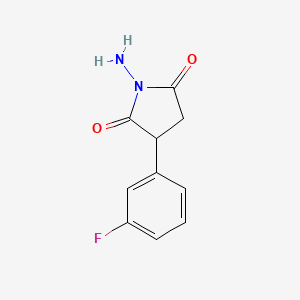

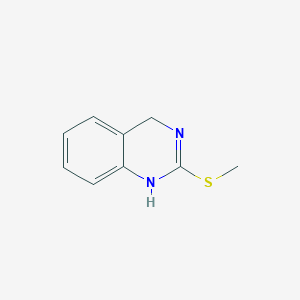
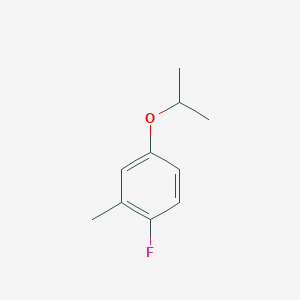
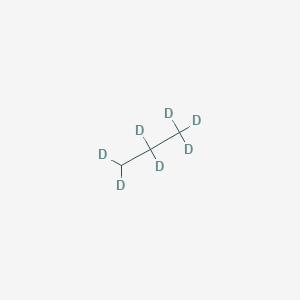
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
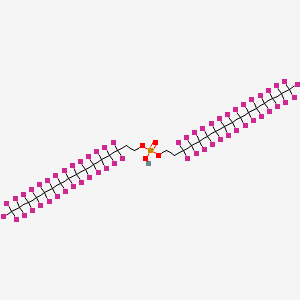

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
